- Charge-activated TADDOLs: Recyclable organocatalysts for asymmetric (hetero-)Diels-Alder reactions, Journal of Physical Organic Chemistry, 2022, 35(9),
Cas no 93379-49-8 ((+)-TADDOL)
(+)-TADDOL structure
Product Name:(+)-TADDOL
Numero CAS:93379-49-8
MF:C31H30O4
MW:466.567509174347
MDL:MFCD00010079
CID:61625
PubChem ID:24856047
Update Time:2024-10-26
(+)-TADDOL Proprietà chimiche e fisiche
Nomi e identificatori
-
- (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- (2S,3S)-(-)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- (4S,5S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane
- 1,1,4,4-Tetraphenyl-2,3-O-isopropylidene-L-threitol
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (+)-Taddol
- DIMETHY-1,3-DIOXOLANE-4,5-DIYL (2,2-)
- (+)-(4S,5S)-TADDOL
- (+)-2,6-BIS[(4R)-4-(I-PROPYL)-2-OXAZOLIN-2-YL]PYRIDINE
- (S)-iPr-PyBox
- (S,S)-2,2'-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)
- (S,S)-ip-pybox
- (S,S)-Pri-Pybox
- (S,S)-Pybox-i-Pr
- (S,S)-TADDOL
- ?(+)-Taddol
- [(S,S)-i-Pr-Pybox]
- 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
- (+)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (2S,3S)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
- (+)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-D-threitol
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
- C31H30O4
- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
- (4S,5S)-2,2-Dimethyl-lla pound inverted question marka pound inverted question marketraphenyldioxolane-4,5-dimethanol
- (S,s)
- (4S,5S)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S,5S)- (9CI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S-trans)- (ZCI)
- (+)-Taddol I
- (+)-trans-α,α′-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (4S,5S)-4,5-Bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolane
- (4S,5S)-Taddol
- (S)-Taddol
- (S,S)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (S,S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- SCHEMBL4383952
- B2048
- T71474
- DTXSID701317964
- CS-W013767
- AS-11054
- A1-24353
- (4S,5S)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
- AKOS016842871
- MFCD00010079
- [(4S,5S)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- [(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
- (+)-45-Bis[hydroxy(diphenyl)methyl]-22-dimethyl-13-dioxolane
- (+)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis-(diphenylmethanol)
- 93379-49-8
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
- (+)-TADDOL
-
- MDL: MFCD00010079
- Inchi: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1
- Chiave InChI: OWVIRVJQDVCGQX-NSOVKSMOSA-N
- Sorrisi: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@H]1OC(C)(C)O[C@@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O
- BRN: 4724097
Proprietà calcolate
- Massa esatta: 466.21400
- Massa monoisotopica: 466.21440943g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 35
- Conta legami ruotabili: 6
- Complessità: 574
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.9
- Carica superficiale: 0
- XLogP3: 5.2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2
- Punto di fusione: 194.0 to 198.0 deg-C
- Punto di ebollizione: 633.2 ℃ at 760 mmHg
- Punto di infiammabilità: 336.718℃
- Indice di rifrazione: 1.615
- PSA: 58.92000
- LogP: 5.37870
- Rotazione specifica: -62.6 º (c=1 in chloroform)
- Attività ottica: [α]19/D +67°, c = 1 in chloroform
- Solubilità: Non determinato
(+)-TADDOL Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: S26; S36
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R20/21/22
(+)-TADDOL Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 264997-1G |
(+)-TADDOL |
93379-49-8 | 97% | 1G |
¥737.47 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-1g |
(+)-TADDOL |
93379-49-8 | 98% | 1g |
215CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-200mg |
(+)-TADDOL |
93379-49-8 | 98% | 200mg |
72CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-25g |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 25g |
¥1,128.00 | 2022-10-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2048-5G |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | >97.0%(HPLC) | 5g |
¥850.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-1g |
(+)-TADDOL |
93379-49-8 | 97% | 1g |
¥46 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-5g |
(+)-TADDOL |
93379-49-8 | 97% | 5g |
¥149 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-250mg |
(+)-TADDOL |
93379-49-8 | 97% | 250mg |
¥27 | 2024-05-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-200mg |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 200mg |
¥37.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-250mg |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 250mg |
¥45.00 | 2022-10-10 |
(+)-TADDOL Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; reflux
1.2 -
1.2 -
Riferimento
- Selective synthesis by using crystal field and various asymmetric field, Nihon Daigaku Seisan Kogakubu Haiteku Risachi Senta Kenkyu Hokokusho, 2004, 2,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols via Pd-Catalyzed C-C Bond Cleavage Reaction, Organic Letters, 2022, 24(12), 2387-2392
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Rearrangement of Homoallylic Alcohols Induced by DAST, Organic Letters, 2006, 8(10), 2091-2094
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystal, Journal of the Chemical Society, 1997, (9), 1877-1885
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Synthesis of tetraaryl 1,4-diol chiral ligands, Yanbian Daxue Xuebao, 1996, 22(4), 26-28
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Resolution of organic compounds via inclusion complexes with trans-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, Japan, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; 1 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ; 18 h, -78 °C
1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ; 18 h, -78 °C
1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt
Riferimento
- Synthetic Approach to Wortmannilactone C, Organic Letters, 2015, 17(4), 816-819
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt
Riferimento
- Chiral Aluminum Complex Controls Enantioselective Nickel-Catalyzed Synthesis of Indenes: C-CN Bond Activation, Angewandte Chemie, 2020, 59(19), 7439-7443
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux
Riferimento
- Ni-Al Bimetallic Catalyzed Enantioselective Cycloaddition of Cyclopropyl Carboxamide with Alkyne, Journal of the American Chemical Society, 2017, 139(50), 18150-18153
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium aluminum hydride Solvents: Tetrahydrofuran ; rt; 5 min, rt
Riferimento
- Chiral hydride complexes, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation, Tetrahedron Letters, 1988, 29(5), 551-4
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Large-scale preparation of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives (TADDOLs), useful auxiliaries for enantioselective synthesis and their structure in the solid state, Chimia, 1991, 45, 238-41
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
Riferimento
- Enantioselective Allyltitanations and Metathesis Reactions. Application to the Synthesis of Piperidine Alkaloids (+)-Sedamine and (-)-Prosophylline, Journal of Organic Chemistry, 2002, 67(7), 1982-1992
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 3 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C
1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C
1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C
1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C
Riferimento
- Synthesis of a Platform To Access Bistramides and Their Analogues, Organic Letters, 2011, 13(22), 6018-6021
(+)-TADDOL Raw materials
- Allylmagnesium chloride
- N-[(E)-1-carbamoyl-2-(4-chlorophenyl)ethenyl]furan-2-carboxamide
- (+)-Diethyl L-tartrate
- Imidodicarbonic acid, (2-oxoethyl)-, bis(1,1-dimethylethyl) ester
- Phenylmagnesium chloride
- (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- (+)-TADDOL
- Titanium, chloro(h5-2,4-cyclopentadien-1-yl)[(4S,5S)-2,2-dimethyl-a4,a4,a5,a5-tetraphenyl-1,3-dioxolane-4,5-dimethanolato(2-)-kO4,kO5]-
- 2,2-Dimethoxypropane
- Benzaldehyde
- Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl-
(+)-TADDOL Preparation Products
(+)-TADDOL Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93379-49-8)(+)-TADDOL
Numero d'ordine:A844577
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):444.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93379-49-8)4S,5S)-(2,2-二甲基-1,3-二氧戊环-4,5-二基)双(二苯基甲醇)
Numero d'ordine:LE5485128
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:43
Prezzo ($):discuss personally
Email:18501500038@163.com
(+)-TADDOL Letteratura correlata
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
93379-49-8 ((+)-TADDOL) Prodotti correlati
- 6577-41-9(Oxapiumiodide)
- 7374-79-0(Acanthoside B)
- 2568-25-4(Benzaldehyde Propylene Glycol Acetal)
- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)
- 77-83-8(Ethyl 3-methyl-3-phenylglycidate)
- 6988-39-2(Methyl 4,6-O-benzylidene-b-D-galactopyranoside)
- 4132-28-9(2,3,4,6-Tetra-O-benzyl-D-glucopyranose)
- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)
- 10338-51-9(Salidroside)
- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)